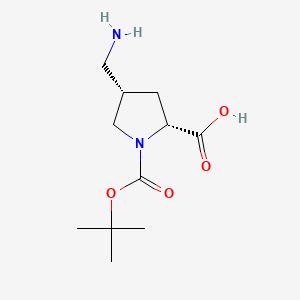
1,3-Diiodonaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Diiodonaphthalene is an organic compound with the molecular formula C10H6I2 It is a derivative of naphthalene, where two iodine atoms are substituted at the 1 and 3 positions of the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Diiodonaphthalene can be synthesized through a highly regioselective iodocyclization process. This method involves a sequential cascade reaction that introduces the dihalogenated moiety into the naphthalene ring under mild conditions. The reaction typically yields highly substituted 1,3-diiodinated naphthalene derivatives with up to 99% efficiency .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of iodinating agents and suitable reaction conditions to achieve high yields. The process may involve the use of catalysts and solvents to facilitate the iodination reaction.
Chemical Reactions Analysis
Types of Reactions
1,3-Diiodonaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine atoms.
Coupling Reactions: this compound can undergo coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium iodide or potassium iodide in the presence of a suitable solvent can facilitate substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used to oxidize the compound.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted naphthalene derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound.
Scientific Research Applications
1,3-Diiodonaphthalene has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules
Biology: The compound can be used in the study of biological systems, particularly in the development of radiolabeled compounds for imaging and diagnostic purposes.
Industry: The compound can be used in the production of specialty chemicals and materials, including liquid crystals and polymers.
Mechanism of Action
The mechanism of action of 1,3-diiodonaphthalene involves its ability to participate in various chemical reactions due to the presence of iodine atoms. These iodine atoms can act as leaving groups in substitution reactions, facilitating the formation of new chemical bonds. The compound’s structure allows it to interact with different molecular targets and pathways, depending on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
1,8-Diiodonaphthalene: Another diiodinated naphthalene derivative with iodine atoms at the 1 and 8 positions.
1,5-Diiodonaphthalene: A compound with iodine atoms at the 1 and 5 positions of the naphthalene ring.
Uniqueness
1,3-Diiodonaphthalene is unique due to the specific positioning of the iodine atoms at the 1 and 3 positions. This arrangement allows for distinct chemical reactivity and potential applications compared to other diiodinated naphthalene derivatives. The regioselective synthesis and high yield of this compound make it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
1,3-diiodonaphthalene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6I2/c11-8-5-7-3-1-2-4-9(7)10(12)6-8/h1-6H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMNWQMBXWXLEIM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=C2I)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6I2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50704763 |
Source


|
| Record name | 1,3-Diiodonaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50704763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.96 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102589-07-1 |
Source


|
| Record name | 1,3-Diiodonaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50704763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-Chloro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile](/img/structure/B597795.png)



![Methyl 3-bromoimidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B597800.png)


![(3R,7aR)-3-(tert-butyl)-1-hydroxy-7a-vinyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one](/img/structure/B597807.png)



![Benzyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate](/img/structure/B597817.png)
